molecular formula C12H10N2O B12903288 4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile CAS No. 650605-90-6

4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12903288
CAS No.: 650605-90-6
M. Wt: 198.22 g/mol
InChI Key: CPSDOQHEIBZMQC-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2,6-dimethylnicotinonitrile is a heterocyclic compound that features a furan ring and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2,6-dimethylnicotinonitrile typically involves the reaction of 2,6-dimethylnicotinonitrile with furan derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(Furan-2-yl)-2,6-dimethylnicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2,6-dimethylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 4-(Furan-2-yl)-2,6-dimethylnicotinamines.

    Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Furan-2-yl)-2,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2,6-dimethylnicotinonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-yl)but-3-en-2-one
  • 1-Aryl-3-(furan-2-yl)prop-2-en-1-one
  • Furfural
  • 5-Hydroxymethylfurfural

Uniqueness

4-(Furan-2-yl)-2,6-dimethylnicotinonitrile is unique due to the presence of both a furan ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

650605-90-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-8-6-10(12-4-3-5-15-12)11(7-13)9(2)14-8/h3-6H,1-2H3

InChI Key

CPSDOQHEIBZMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C#N)C2=CC=CO2

Origin of Product

United States

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